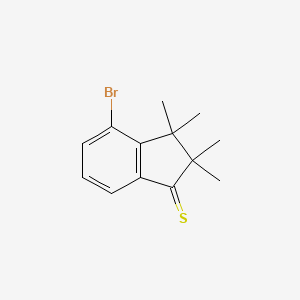![molecular formula C17H18ClN3 B14402990 1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine CAS No. 89505-28-2](/img/structure/B14402990.png)
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine is an organic compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring attached to a phenyl group, which is further substituted with a diazenyl group linked to a chlorophenyl moiety. Phenylpiperidines are known for their diverse pharmacological activities, including central nervous system effects .
準備方法
The synthesis of 1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylpiperidine under controlled conditions to yield the target compound.
Industrial Production: Industrially, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the diazenyl group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with common reagents including bromine and chlorine.
科学的研究の応用
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine has several scientific research applications:
作用機序
The mechanism of action of 1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine can be compared with other phenylpiperidines:
Phenylpiperidines: Compounds like pethidine and paroxetine share a similar phenylpiperidine structure but differ in their pharmacological effects and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
特性
CAS番号 |
89505-28-2 |
|---|---|
分子式 |
C17H18ClN3 |
分子量 |
299.8 g/mol |
IUPAC名 |
(4-chlorophenyl)-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H18ClN3/c18-14-4-6-15(7-5-14)19-20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2 |
InChIキー |
BQJPPRSTTIRBMG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


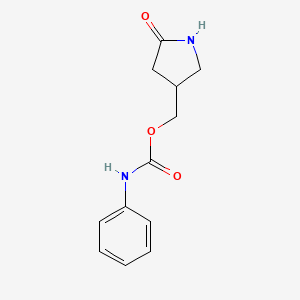
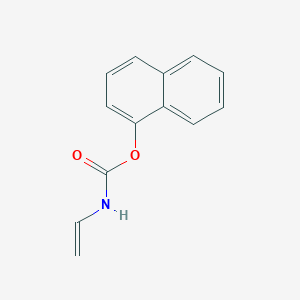


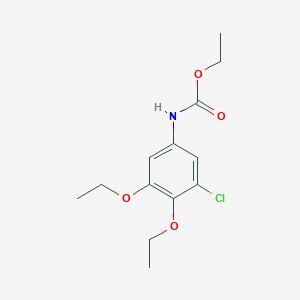
![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
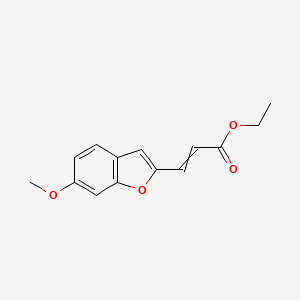
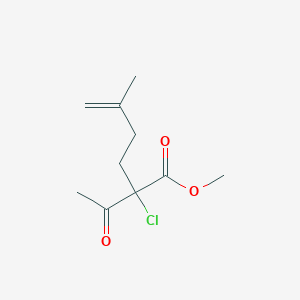
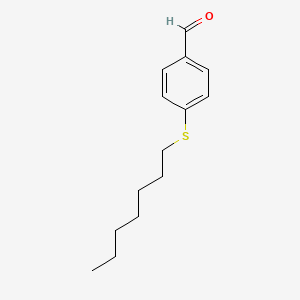
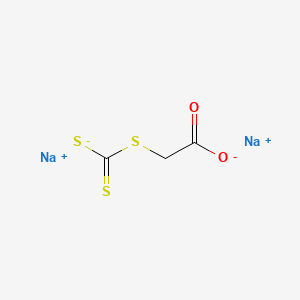
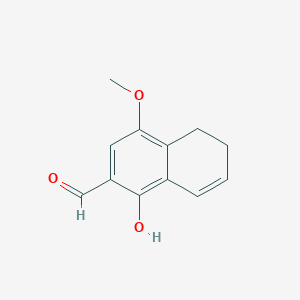
stannane](/img/structure/B14402995.png)

